(2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol
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Overview
Description
(2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nonane derivatives and chloropurine.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological functions.
6-Chloropurine: A related compound with similar structural features.
Nonanol: An alcohol derivative with a similar carbon chain length.
Uniqueness
(2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C14H21ClN4O |
---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
(2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol |
InChI |
InChI=1S/C14H21ClN4O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
ZCWUBQATZFCJAX-WDEREUQCSA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)N1C=NC2=C1N=CN=C2Cl |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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